Lipophilic Ligand Efficiency: Ethylsulfonyl vs. Methylsulfonyl
The ethyl group on the sulfonyl moiety increases the compound's calculated partition coefficient (cLogP) compared to its methylsulfonyl analog (CAS 383131-95-1), directly influencing passive membrane permeability and aqueous solubility. This difference is critical for optimizing bioavailability in early drug discovery .
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: ~2.2 (estimated via XLogP3 for the scaffold) |
| Comparator Or Baseline | 4-(4-Methylsulfonylphenyl)-1,3-thiazol-2-amine (CAS 383131-95-1): cLogP: ~1.5 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.7 log units |
| Conditions | In silico prediction based on the 2-aminothiazole scaffold with para-substituted phenyl ring; experimental validation is recommended. |
Why This Matters
A higher cLogP suggests improved membrane permeability for the ethyl analog, which can be a decisive factor when selecting a building block for cell-based assays or in vivo studies.
